An In-depth Technical Guide to the Physical Properties of 2,3,5-Trimethylpyridine 1-oxide
An In-depth Technical Guide to the Physical Properties of 2,3,5-Trimethylpyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Trimethylpyridine 1-oxide, also known as 2,3,5-collidine N-oxide, is a heterocyclic organic compound with the chemical formula C₈H₁₁NO.[1] It is a derivative of pyridine and belongs to the family of pyridine N-oxides. These compounds are characterized by a nitrogen-oxygen bond, which significantly influences their physical and chemical properties compared to their parent pyridine counterparts. The presence of the N-oxide functional group and three methyl substituents on the pyridine ring gives 2,3,5-trimethylpyridine 1-oxide a unique set of characteristics that are of interest in various fields of chemical research and development, particularly in medicinal chemistry where pyridine N-oxides are recognized as important intermediates. This guide provides a comprehensive overview of the known physical properties of 2,3,5-trimethylpyridine 1-oxide, supported by experimental methodologies and spectroscopic insights.
Molecular Structure
The foundational step in understanding the physical properties of a compound is to visualize its molecular structure. The arrangement of atoms and bonds dictates its polarity, intermolecular forces, and ultimately its macroscopic properties.
"N" -- "C1" [len=1.5]; "C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "N" [len=1.5];
"N" -- "O" [len=1.2]; "C1" -- "C6" [len=1.5]; "C2" -- "C7" [len=1.5]; "C4" -- "C8" [len=1.5]; "C3" -- "H1" [len=1.2]; "C5" -- "H2" [len=1.2]; }
Caption: Molecular structure of 2,3,5-Trimethylpyridine 1-oxide.Summary of Physical Properties
The key physical properties of 2,3,5-Trimethylpyridine 1-oxide are summarized in the table below for quick reference. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 74409-42-0 | [1] |
| Melting Point | 40-41 °C or 42-44 °C | [2] |
| Boiling Point | 95-98 °C at 0.00998 Torr | |
| Density | ~0.99 g/cm³ (predicted) | |
| Physical Form | Solid or liquid | |
| Solubility | Sparingly soluble in water. Soluble in chloroform and methanol. | |
| Appearance | Off-white to light brown solid |
Detailed Analysis of Physical Properties and Experimental Determination
A deeper understanding of the physical properties requires an appreciation for the experimental methods used for their determination. This section elaborates on the key properties and outlines the standard protocols for their measurement.
Melting Point
The melting point of a solid is a critical indicator of its purity. For 2,3,5-Trimethylpyridine 1-oxide, the reported melting point falls within the range of 40-44 °C.[2] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while a broadened and depressed range suggests the presence of impurities.
Experimental Protocol for Melting Point Determination:
A common and effective method for determining the melting point is using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline 2,3,5-Trimethylpyridine 1-oxide is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has transitioned to a liquid is the end of the range.
subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#E8F0FE"; "Powder" [label="Powder the solid sample"]; "Pack" [label="Pack into a capillary tube"]; "Powder" -> "Pack"; }
subgraph "cluster_Measurement" { label = "Measurement"; bgcolor="#E6F4EA"; "Place" [label="Place in melting point apparatus"]; "Heat" [label="Heat slowly (1-2°C/min)"]; "Observe" [label="Observe melting"]; "Record" [label="Record temperature range"]; "Place" -> "Heat" -> "Observe" -> "Record"; }
"Pack" -> "Place" [lhead="cluster_Measurement", ltail="cluster_Preparation", style=dashed]; }
Caption: Workflow for Melting Point Determination.Boiling Point
The boiling point of 2,3,5-Trimethylpyridine 1-oxide has been reported as 95-98 °C under reduced pressure (0.00998 Torr). Determining the boiling point at atmospheric pressure is likely to lead to decomposition due to the relatively high temperatures required. Therefore, vacuum distillation is the preferred method.
Experimental Protocol for Boiling Point Determination under Reduced Pressure:
The boiling point at reduced pressure can be determined using a micro-boiling point method or during vacuum distillation.[5]
-
Apparatus Setup: A small quantity of the liquid sample is placed in a test tube or a distillation flask connected to a vacuum source and a manometer. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Heating and Pressure Control: The sample is heated gently while the pressure is maintained at a constant, reduced level.
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.
-
Data Recording: The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to be drawn back into the capillary tube. This temperature is recorded along with the corresponding pressure.
Solubility
Understanding the solubility of 2,3,5-Trimethylpyridine 1-oxide is crucial for its handling, purification, and application in various reactions. It is reported to be sparingly soluble in water and soluble in organic solvents like chloroform and methanol. The N-oxide group introduces polarity and the capacity for hydrogen bonding, which explains its limited solubility in water. The presence of the nonpolar pyridine ring and methyl groups contributes to its solubility in less polar organic solvents.
Experimental Protocol for Solubility Testing:
A systematic approach is used to determine the solubility of a compound in various solvents.[6][7]
-
Initial Screening: A small, measured amount of 2,3,5-Trimethylpyridine 1-oxide (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
-
Solvent Series: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane, to establish a solubility profile.[8]
Spectroscopic Properties
Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound. While specific, publicly available spectra for 2,3,5-Trimethylpyridine 1-oxide are limited, we can predict the expected spectral features based on its structure and data from analogous compounds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[10]
-
¹H NMR: The proton NMR spectrum of 2,3,5-Trimethylpyridine 1-oxide is expected to show distinct signals for the aromatic protons and the methyl group protons.
-
Aromatic Protons: Two singlets or doublets are expected for the two protons on the pyridine ring. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.
-
Methyl Protons: Three distinct singlets are anticipated for the three methyl groups at positions 2, 3, and 5. The chemical shifts will be influenced by their position on the ring and the electronic effects of the N-oxide group.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments.
-
Aromatic Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons attached to the nitrogen and the N-oxide group will be significantly shifted.
-
Methyl Carbons: Three separate signals are expected for the three methyl carbons.
-
Standard Protocol for Acquiring NMR Spectra:
-
Sample Preparation: A small amount of the purified compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11] Tetramethylsilane (TMS) is often added as an internal standard.[12]
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: The appropriate pulse sequence is applied, and the free induction decay (FID) signal is recorded.
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14]
-
N-O Stretching: A strong absorption band is expected in the region of 1200-1300 cm⁻¹, which is characteristic of the N-O stretching vibration in pyridine N-oxides.
-
C-H Stretching: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the "fingerprint" region (below 1500 cm⁻¹).
Standard Protocol for Acquiring IR Spectra:
-
Sample Preparation: For a solid sample like 2,3,5-Trimethylpyridine 1-oxide, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[15] If the sample is a low-melting solid, it can be melted and analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[14]
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum is typically run first and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[17]
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,3,5-Trimethylpyridine 1-oxide (m/z = 137).
-
Fragmentation Pattern: Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom (M-16) to give the corresponding pyridine fragment (m/z = 121). Further fragmentation of the pyridine ring and loss of methyl groups or other small molecules would also be expected.[18]
Standard Protocol for Acquiring Mass Spectra:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a relatively volatile compound, this can be done via direct insertion probe or gas chromatography (GC-MS). For less volatile compounds, techniques like electrospray ionization (ESI) can be used.[19]
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).[17]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[20]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Synthesis Overview
2,3,5-Trimethylpyridine 1-oxide is typically synthesized by the N-oxidation of its corresponding pyridine precursor, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).[21] The most common oxidizing agent for this transformation is hydrogen peroxide in the presence of an acid catalyst, such as acetic acid.
"Start" [label="2,3,5-Trimethylpyridine", shape=ellipse, style=filled, fillcolor="#D1E2FC"]; "Reagent" [label="H₂O₂ / Acetic Acid", shape=ellipse, style=filled, fillcolor="#CEEAD6"]; "Reaction" [label="N-Oxidation"]; "Product" [label="2,3,5-Trimethylpyridine 1-oxide", shape=ellipse, style=filled, fillcolor="#FCE8B2"]; "Purification" [label="Purification (e.g., Crystallization)"];
"Start" -> "Reaction"; "Reagent" -> "Reaction"; "Reaction" -> "Product"; "Product" -> "Purification"; }
Caption: Synthetic pathway to 2,3,5-Trimethylpyridine 1-oxide.The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), and the final product is typically purified by crystallization. The identity and purity of the synthesized 2,3,5-Trimethylpyridine 1-oxide are then confirmed by measuring its physical properties and analyzing its spectroscopic data as described in the sections above.[21]
Conclusion
This technical guide has provided a detailed overview of the physical properties of 2,3,5-Trimethylpyridine 1-oxide, a compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of its molecular structure, melting point, boiling point, solubility, and spectroscopic characteristics is essential for its effective use in research and development. The experimental protocols outlined herein provide a framework for the reliable determination of these properties, ensuring the quality and consistency of this important chemical intermediate.
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